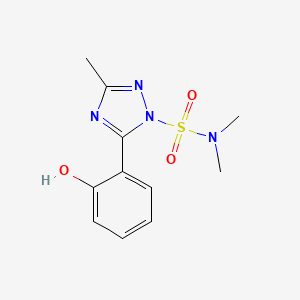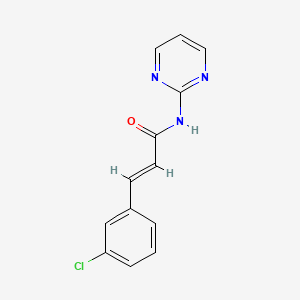
3-(3-chlorophenyl)-N-2-pyrimidinylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-2-pyrimidinylacrylamide, commonly known as CPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPAA belongs to a class of compounds known as acrylamides, which have been shown to possess various biological activities. The purpose of
作用机制
The exact mechanism of action of CPAA is not fully understood, but it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. CPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPAA has been shown to inhibit the activity of various enzymes, including topoisomerase II and xanthine oxidase, which are involved in DNA replication and oxidative stress, respectively.
Biochemical and Physiological Effects:
CPAA has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and inhibiting the growth of bacterial and fungal strains. CPAA has also been shown to reduce oxidative stress and inhibit DNA replication in cancer cells. Additionally, CPAA has been shown to have minimal toxicity in normal cells, making it a promising candidate for further research.
实验室实验的优点和局限性
CPAA has several advantages for lab experiments, including its ability to inhibit the NF-κB pathway, induce apoptosis in cancer cells, and inhibit the growth of bacterial and fungal strains. CPAA also has minimal toxicity in normal cells, making it a safe and promising candidate for further research. However, CPAA has some limitations for lab experiments, including its relatively low solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on CPAA, including further studies on its mechanism of action, its potential use as an anti-inflammatory and anticancer agent, and its potential use as an antimicrobial agent. Additionally, future research could focus on improving the solubility of CPAA in water and reducing its potential for off-target effects. Overall, CPAA is a promising compound for scientific research with potential applications in various fields, including medicine and biotechnology.
合成方法
CPAA can be synthesized through a multistep process starting with the reaction of 3-chlorobenzaldehyde with malononitrile to form 3-(3-chlorophenyl)acrylic acid. This intermediate is then reacted with 2-aminopyrimidine in the presence of a base to form CPAA. The purity of the final product can be improved through various purification techniques, including recrystallization and column chromatography.
科学研究应用
CPAA has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. As a result, it has been studied extensively for its potential use in scientific research. CPAA has been used as a tool compound to study the role of the NF-κB pathway in inflammation and cancer. Additionally, CPAA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPAA has also been studied for its potential use as an antimicrobial agent, with promising results against various bacterial and fungal strains.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-11-4-1-3-10(9-11)5-6-12(18)17-13-15-7-2-8-16-13/h1-9H,(H,15,16,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPMWHWNOBJOKR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-2-pyrimidinylacrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)

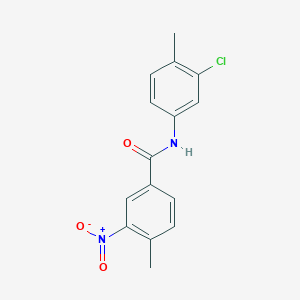



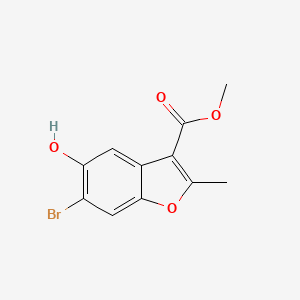
![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)
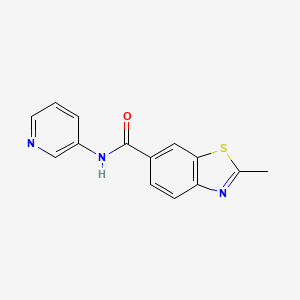
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)
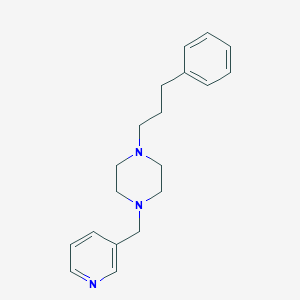
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5753435.png)
![7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5753444.png)
